molecular formula C21H24N4O3 B3981568 N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B3981568
M. Wt: 380.4 g/mol
InChI Key: GSYFMJKQCWJXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by a cyclopropyl group attached to a nitroaniline core, with a piperazine ring substituted with a methylbenzoyl group. This compound has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nitroaniline Core: The starting material, 2-nitroaniline, undergoes a cyclopropylation reaction to introduce the cyclopropyl group.

    Piperazine Substitution: The cyclopropylated nitroaniline is then reacted with 1-(2-methylbenzoyl)piperazine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted piperazine derivatives.

    Hydrolysis: Removal of the benzoyl group to yield the corresponding amine.

Scientific Research Applications

N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with bacterial DNA gyrase, inhibiting DNA replication and transcription. This leads to the disruption of bacterial cell growth and proliferation . The compound’s unique structure allows it to bind effectively to the enzyme, enhancing its antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPROPYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE stands out due to its cyclopropyl group, which may confer additional stability and binding affinity to its molecular targets. Its unique combination of functional groups also allows for diverse chemical modifications, enhancing its potential as a versatile intermediate in drug synthesis.

Properties

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-15-4-2-3-5-18(15)21(26)24-12-10-23(11-13-24)17-8-9-20(25(27)28)19(14-17)22-16-6-7-16/h2-5,8-9,14,16,22H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYFMJKQCWJXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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